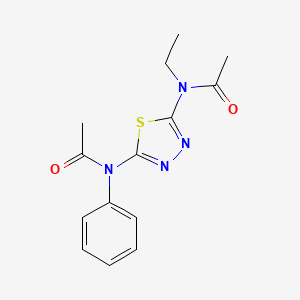

N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

Description

Introduction to N-Ethyl-N-(5-(N-Phenylacetamido)-1,3,4-Thiadiazol-2-yl)Acetamide

Chemical Classification and IUPAC Nomenclature

This compound belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles known for their pharmacological and agrochemical applications. The compound’s IUPAC name is derived systematically:

- Parent heterocycle : The 1,3,4-thiadiazole ring (a five-membered ring with two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4).

- Substituents :

- An ethyl group attached to the nitrogen at position 2 (N-ethyl).

- A phenylacetamido group (-NH-C(=O)-CH2-C6H5) at position 5.

- An acetyl group (-C(=O)-CH3) also attached to the nitrogen at position 2.

The full IUPAC name is N-ethyl-2-acetamido-5-(phenylacetamido)-1,3,4-thiadiazole , though variants may arise depending on substituent prioritization rules.

Molecular Data Table

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₇N₅O₂S |

| Molecular weight | 363.4 g/mol |

| Hybridization | sp² (thiadiazole ring) |

| Key functional groups | Thiadiazole, acetamide, phenyl |

Structural Relationship to 1,3,4-Thiadiazole Derivatives

The compound shares structural motifs with bioactive thiadiazole derivatives:

- Bis-thiadiazole systems : Compounds like BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) feature two thiadiazole rings linked by a sulfide bridge, demonstrating the scaffold’s versatility in drug design.

- Acetamide substituents : The presence of N-ethyl and N-phenylacetamido groups enhances hydrogen-bonding capacity, a trait shared with glutaminase inhibitors such as BPTES analogs.

- Electronic effects : The electron-withdrawing thiadiazole ring stabilizes adjacent amide groups, a feature critical for enzyme inhibition.

Comparative Structural Analysis

Historical Context in Heterocyclic Compound Research

1,3,4-Thiadiazoles emerged in the mid-20th century as part of efforts to synthesize sulfur-containing heterocycles with enhanced bioactivity. Key milestones include:

- 1950s–1970s : Early synthesis of 1,3,4-thiadiazoles for antimicrobial and antifungal applications.

- 2000s–2010s : Development of BPTES and analogs, highlighting the role of thiadiazole-acetamide hybrids in targeting metabolic enzymes like glutaminase.

- 2020s : Computational studies optimizing thiadiazole derivatives for improved drug-likeness, leveraging substituents like phenylacetamido groups for target specificity.

The target compound exemplifies modern trends in hybrid heterocycle design, merging traditional sulfur heterocycles with multifunctional acetamide side chains.

Properties

Molecular Formula |

C14H16N4O2S |

|---|---|

Molecular Weight |

304.37 g/mol |

IUPAC Name |

N-[5-(N-acetylanilino)-1,3,4-thiadiazol-2-yl]-N-ethylacetamide |

InChI |

InChI=1S/C14H16N4O2S/c1-4-17(10(2)19)13-15-16-14(21-13)18(11(3)20)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |

InChI Key |

UMRDAVSUGCAKHY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=NN=C(S1)N(C2=CC=CC=C2)C(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenylacetamido Group: The phenylacetamido group can be introduced by reacting the thiadiazole intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.

Ethylation: The final step involves the ethylation of the amide nitrogen using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Target Enzymes

Research indicates that compounds with a similar thiadiazole structure can inhibit the enzyme urease, particularly in Helicobacter pylori, a bacterium associated with gastrointestinal infections. The inhibition of urease disrupts the urea cycle, leading to decreased ammonia production, which is crucial for bacterial survival.

Biochemical Pathways

The interaction of this compound with urease can potentially lead to:

- Reduced bacterial growth

- Decreased virulence factors

This mechanism highlights the compound's potential as an antimicrobial agent.

Antimicrobial Activity

Preliminary studies suggest that N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Such findings align with the broader activity profile of similar thiadiazole derivatives.

Anticancer Potential

A study on related thiadiazole derivatives demonstrated their ability to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) cell lines. Although none surpassed doxorubicin in efficacy, some showed promising results warranting further investigation into their anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

- Antioxidative Effects : A study on related compounds demonstrated their ability to protect neuronal cells from oxidative stress induced by amyloid beta peptides. This suggests potential neuroprotective applications for this compound.

- Antimicrobial Screening : In vitro tests have shown that thiadiazole derivatives effectively inhibit the growth of various pathogens. The specific compound's effectiveness remains an area for further exploration but shows promise based on structural similarities.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antimicrobial Activity

Anticancer Activity

- Compound 3 () : Induced apoptosis in C6 glioma cells via Akt inhibition (IC₅₀: 12 µM) .

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (): Cytotoxic against MCF-7 cells (IC₅₀: 9 µM) due to thioether linkage enhancing DNA intercalation .

Comparison with Target Compound: The phenylacetamido group in the target compound may mimic the bioactivity of toluidino or nitrophenyl groups in analogs, but its efficacy depends on substituent electronics and spatial arrangement.

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) : Nitro () and chloro () substituents enhance anticancer activity by stabilizing charge-transfer interactions with biological targets .

Thioether Linkages : Improve membrane penetration (e.g., ethylthio in 5g vs. benzylthio in 5h) .

Phenyl vs.

Biological Activity

N-Ethyl-N-(5-(N-phenylacetamido)-1,3,4-thiadiazol-2-yl)acetamide, commonly referred to as a thiadiazole derivative, has garnered attention in recent years for its potential biological activities. This compound is part of a class of molecules that exhibit diverse pharmacological properties, including anticancer, neuroprotective, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : CHNS

- Molecular Weight : 205.28 g/mol

- CAS Number : 802256

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and pathways critical for cellular metabolism and proliferation. Notably:

- It acts as an allosteric inhibitor of kidney-type glutaminase (GLS1), which is crucial for glutamine metabolism in cancer cells. This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents .

- The compound may also influence carbonic anhydrase activity , which is vital in various physiological processes including respiration and acid-base balance. Its derivatives have shown selective inhibition against carbonic anhydrase II, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- In vitro Studies : The compound has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. For instance, it was effective against HeLa cells with IC50 values indicating potent cytotoxicity .

- Xenograft Models : In vivo studies using xenograft models have revealed that treatment with this compound can reduce tumor size significantly compared to control groups .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress:

- Cell Viability Assays : Compounds similar to this compound have shown protective effects against sodium nitroprusside-induced damage in PC12 cells. The protective effect was superior to that of standard neuroprotective agents like edaravone .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has exhibited anti-inflammatory properties:

- Mechanistic Studies : Research indicates that it may reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting a role in managing inflammatory diseases .

Data Tables

| Biological Activity | Model/System | IC50 (µM) | Reference |

|---|---|---|---|

| GLS1 Inhibition | P493 Cells | 3.3 | |

| Cancer Cell Apoptosis | HeLa Cells | Varies | |

| Neuroprotection | PC12 Cells | Varies | |

| Carbonic Anhydrase II Inhibition | Enzyme Assay | 16.7 |

Case Studies

- Glutaminase Inhibition : A study demonstrated that bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a related compound, inhibited glutaminase activity effectively in cancer models. This inhibition led to reduced tumor growth and increased PD-L1 expression, suggesting potential for combination therapies with immune checkpoint inhibitors .

- Neuroprotective Evaluation : Another investigation assessed the neuroprotective effects of thiadiazole derivatives on PC12 cells subjected to oxidative stress. The results indicated that these compounds could significantly enhance cell survival rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.